![molecular formula C5H9NO2 B032310 4-hydroxy-2-Piperidinone CAS No. 476014-76-3](/img/structure/B32310.png)
4-hydroxy-2-Piperidinone
Overview
Description
4-hydroxy-2-Piperidinone is an organic compound with the molecular formula C5H9NO2 . It is a synthetic intermediate in the synthesis of pharmaceutical goods . It is a white crystalline solid with a distinctive amine and bitter taste .
Synthesis Analysis
Piperidones, including 4-hydroxy-2-Piperidinone, are of particular interest due to their unique biochemical properties. They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . The synthesis of various 6-substituted-4-hydroxy-2-pyridinones has been reported .Molecular Structure Analysis
The molecular weight of 4-hydroxy-2-Piperidinone is 115.13 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . The exact mass is 115.063328530 g/mol .Chemical Reactions Analysis
Piperidines, including 4-hydroxy-2-Piperidinone, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .Physical And Chemical Properties Analysis
4-hydroxy-2-Piperidinone has a topological polar surface area of 49.3 Ų . It has a heavy atom count of 8 . The complexity of the molecule is 103 .Scientific Research Applications
Role in Drug Design and Pharmaceuticals
Piperidines, including 4-hydroxy-2-Piperidinone, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals .
Presence in Alkaloids
Piperidinones are also found in various alkaloids . Alkaloids are a group of naturally occurring chemical compounds that contain mostly basic nitrogen atoms. This group also includes some related compounds with neutral and even weakly acidic properties.
Synthesis of Various Piperidine Derivatives
4-hydroxy-2-Piperidinone can be used in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Biological and Pharmacological Activity
Piperidinones, including 4-hydroxy-2-Piperidinone, have been found to exhibit biological and pharmacological activity . This makes them valuable in the development of potential drugs.
Organophotocatalysed Synthesis
4-hydroxy-2-Piperidinone can be used in organophotocatalysed synthesis . This process enables the one-step access to diverse substituted 2-piperidinones from easily available inorganic ammonium salts, alkenes, and unsaturated carbonyl compounds .
Precursors for Piperidines
4-hydroxy-2-Piperidinone serves as a key precursor for the synthesis of multi-substituted piperidines and medicinally relevant compounds . Piperidines are among the second-most prevalent heterocycles in pharmaceutical core structures .
Mechanism of Action
Target of Action
4-Hydroxy-2-Piperidinone is a synthetic intermediate used in the synthesis of pharmaceutical goods . .
Mode of Action
It’s worth noting that piperidine derivatives, which include 4-Hydroxy-2-Piperidinone, are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Biochemical Pathways
Piperidine-containing compounds are present in more than twenty classes of pharmaceuticals, as well as alkaloids , suggesting a broad range of potential biochemical interactions.
Pharmacokinetics
It’s known that the bioavailability of piperidine derivatives can be influenced by various factors, including their chemical structure .
Result of Action
Piperidine derivatives have been associated with a wide range of biological and pharmacological activities .
Safety and Hazards
Future Directions
Piperidines, including 4-hydroxy-2-Piperidinone, are among the most important synthetic fragments for designing drugs . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Pyridinones have been adopted as an important block in medicinal chemistry that could serve as hydrogen bond donors and acceptors . These advancements contribute to an in-depth understanding of the potential of this biologically enriched scaffold and expedite the development of its new applications in drug discovery .
properties
IUPAC Name |
4-hydroxypiperidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c7-4-1-2-6-5(8)3-4/h4,7H,1-3H2,(H,6,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRCAKTIAKXMBQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)CC1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50460054 | |
Record name | 4-hydroxy-2-Piperidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50460054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-hydroxy-2-Piperidinone | |
CAS RN |
476014-76-3 | |
Record name | 4-hydroxy-2-Piperidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50460054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Hydroxy-2-piperidinone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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